2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine is a complex organic compound with the molecular formula C14H19N7O2S This compound is characterized by its unique structure, which includes a diazepine ring, a sulfonyl group, and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Diazepine Ring: The diazepine ring can be synthesized through the cyclization of appropriate diamines with diketones under acidic conditions.
Diazotization and Coupling: The diazepine derivative is then subjected to diazotization using nitrous acid, followed by coupling with a sulfonyl-substituted phenyl compound.
Introduction of the Guanidine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the diazepine ring to its corresponding dihydro form.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine involves its interaction with specific molecular targets. The diazepine ring and guanidine moiety are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine: shares similarities with other diazepine and sulfonylguanidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a diazepine ring, sulfonyl group, and guanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
69147-33-7 |
---|---|
Molecular Formula |
C14H19N7O2S |
Molecular Weight |
349.41 g/mol |
IUPAC Name |
2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine |
InChI |
InChI=1S/C14H19N7O2S/c1-9-13(10(2)18-8-7-17-9)20-19-11-3-5-12(6-4-11)24(22,23)21-14(15)16/h3-6,13H,7-8H2,1-2H3,(H4,15,16,21) |
InChI Key |
XMENAXKPQUEJFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCN=C(C1N=NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.